5-(1-Benzothien-3-yl)imidazolidine-2,4-dione
Overview
Description
5-(1-Benzothien-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine-2,4-dione core and a benzothiophene moiety. This compound is of significant interest due to its potential pharmacological activities, including anticonvulsant and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where the benzothiophene derivative is reacted with an imidazolidine-2,4-dione precursor under basic conditions . Another approach involves the Bucherer-Bergs reaction, which modifies the imidazolidine-2,4-dione core to incorporate the benzothiophene moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzothien-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione core to imidazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
5-(1-Benzothien-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and antibacterial agent.
Mechanism of Action
The mechanism of action of 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to the voltage-gated sodium channels in neurons, thereby inhibiting excessive neuronal firing . The antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: Known for its anticonvulsant properties.
Thiazolidine-2,4-dione: Exhibits antidiabetic and anti-inflammatory activities.
Benzothiophene derivatives: Known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness
5-(1-Benzothien-3-yl)imidazolidine-2,4-dione is unique due to the combination of the benzothiophene and imidazolidine-2,4-dione moieties, which confer a distinct set of pharmacological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-(1-benzothiophen-3-yl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-10-9(12-11(15)13-10)7-5-16-8-4-2-1-3-6(7)8/h1-5,9H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGVZNIDXBAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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